Tert-butyl 2-(4-phenylbutoxy)acetate
Description
Tert-butyl 2-(4-phenylbutoxy)acetate is a tert-butyl ester derivative featuring a 4-phenylbutoxy chain attached to an acetoxy group. Such compounds are typically used as intermediates in organic synthesis, leveraging the tert-butyl group’s steric bulk for stability and controlled reactivity. The 4-phenylbutoxy moiety may enhance lipophilicity, influencing solubility and biological activity .
Properties
Molecular Formula |
C16H24O3 |
|---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
tert-butyl 2-(4-phenylbutoxy)acetate |
InChI |
InChI=1S/C16H24O3/c1-16(2,3)19-15(17)13-18-12-8-7-11-14-9-5-4-6-10-14/h4-6,9-10H,7-8,11-13H2,1-3H3 |
InChI Key |
QCKAZROLJONPQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-phenylbutoxy)acetate can be achieved through several methods. One common approach involves the esterification of tert-butyl alcohol with 2-(4-phenylbutoxy)acetic acid. This reaction typically requires the presence of a strong acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate advanced purification techniques, such as distillation and crystallization, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-phenylbutoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenylbutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
Tert-butyl 2-(4-phenylbutoxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-phenylbutoxy)acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of corresponding alcohols and acids. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations and Key Properties
The following table compares tert-butyl 2-(4-phenylbutoxy)acetate with structurally related compounds from the evidence, highlighting substituent effects:
Structural and Functional Insights
- Electron-Withdrawing vs. Electron-Donating Groups: Bromine (electron-withdrawing) in tert-butyl 2-(4-bromophenyl)acetate increases reactivity in cross-coupling reactions, critical for pharmaceutical intermediates . Amino groups (electron-donating) in tert-butyl 2-(4-aminophenoxy)acetate improve nucleophilicity, enabling peptide coupling or Schiff base formation .
Steric and Solubility Effects :
- Crystallography and Stability: Analogs like tert-butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate exhibit well-defined crystal structures (monoclinic, P21/c space group), suggesting tert-butyl esters’ stability under crystallographic conditions .
Pharmaceutical Intermediates
- Glucagon Receptor Antagonists : tert-Butyl 2-(4-bromophenyl)acetate is a key precursor for thiophene-containing biaryl amides, demonstrating the role of brominated tert-butyl esters in targeted drug synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
